N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide
Description
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c25-21(23-18-8-7-17-9-12-28(26,27)20(17)13-18)24-14-19(16-5-2-1-3-6-16)22(15-24)10-4-11-22/h1-3,5-8,13,19H,4,9-12,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBFDZOSRPGGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C3=CC=CC=C3)C(=O)NC4=CC5=C(CCS5(=O)=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the benzothiophene moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the benzothiophene ring to the spirocyclic core.
Functionalization of the carboxamide group: This step may involve amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Industry: It could be used in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[3.4]octane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amides and benzothiophene derivatives. Examples include:
Spiro[3.4]octane derivatives: These compounds share the spirocyclic core but differ in their substituents.
Benzothiophene amides: These compounds have a similar benzothiophene moiety but may have different functional groups attached.
Uniqueness
What sets N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl)-8-phenyl-6-azaspiro[34]octane-6-carboxamide apart is its combination of the spirocyclic core with the benzothiophene and carboxamide groups
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
